Hydrogentungstate
Description
Contextualizing Tungstate (B81510) Chemistry and Polyoxometalates
Tungstate chemistry encompasses the study of compounds containing tungsten oxyanions. The simplest of these is the orthotungstate ion (WO₄²⁻), which is stable in alkaline solutions. However, upon acidification, tungstate ions undergo a series of protonation and condensation reactions to form a vast and structurally diverse class of compounds known as polyoxometalates (POMs). researchgate.net
Polyoxometalates are discrete, anionic metal-oxide clusters with a wide array of molecular architectures and compositions. researchgate.net They are primarily formed by early transition metals in high oxidation states, with tungsten and molybdenum being the most common. POMs can be broadly categorized into two main classes:
Isopolyanions: These are composed of a single type of metal oxyanion, such as the polyoxotungstates.
Heteropolyanions: These contain one or more additional "heteroatoms" (e.g., phosphorus, silicon, arsenic) incorporated into the metal-oxide framework. researchgate.net
The structures of polyoxometalates are often highly symmetrical and are built from the linkage of metal-oxygen polyhedra, typically MO₆ octahedra. Common structural motifs include the Keggin, Dawson, and Lindqvist structures. researchgate.net The remarkable diversity in their size, shape, and electronic properties has led to their investigation for a wide range of applications, including catalysis, materials science, and medicine.
Significance of Hydrogentungstate as a Key Intermediate/Species in Complex Systems
The formation of the vast family of polyoxotungstates is not a spontaneous event but rather a stepwise process initiated by a critical intermediate: the this compound ion (HWO₄⁻). In alkaline solutions, the tungstate ion exists as the simple tetrahedral WO₄²⁻. As the pH of the solution is lowered, the tungstate ion becomes protonated, forming this compound. This protonation is the pivotal first step in the intricate cascade of reactions that lead to the formation of larger polyoxotungstate clusters.
The this compound ion is a transient species, meaning it has a fleeting existence in solution. Its formation, however, is the trigger for the subsequent condensation reactions where multiple tungstate units link together through shared oxygen atoms, releasing water molecules in the process. The concentration of this compound and the specific pH of the solution are critical factors that direct the pathway of polymerization, leading to the formation of different polyoxotungstate species with distinct structures and properties.
For instance, at specific pH ranges, the condensation of this compound and other protonated tungstate species leads to the formation of well-defined isopolyanions such as the paratungstate A ([W₇O₂₄]⁶⁻), paratungstate B ([H₂W₁₂O₄₂]¹⁰⁻), and metatungstate ([H₂W₁₂O₄₀]⁶⁻). researchgate.net The ability to control the formation of these specific clusters by carefully manipulating the pH and the concentration of the initial tungstate solution underscores the fundamental importance of understanding the role of this compound as the primary intermediate.
Modern analytical techniques such as Raman spectroscopy, potentiometric titrations, and electrospray ionization mass spectrometry have been instrumental in studying the speciation of tungstate in aqueous solutions and in identifying the transient intermediates, including this compound, that are formed during the polymerization process. These studies have provided valuable insights into the reaction mechanisms and have enabled researchers to exert a greater degree of control over the synthesis of complex polyoxometalate structures with desired functionalities.
Detailed Research Findings
The speciation of tungstate in aqueous solution is highly dependent on pH. The following table, compiled from various research findings, illustrates the distribution of major tungstate species as a function of pH. This data is crucial for understanding and controlling the synthesis of specific polyoxotungstate clusters.
| pH Range | Predominant Tungstate Species | Structural Characteristics |
|---|---|---|
| > 8 | Monotungstate (WO₄²⁻) | Simple tetrahedral ion. |
| 6 - 8 | Paratungstate A ([W₇O₂₄]⁶⁻) and this compound (HWO₄⁻) | Formation of the first major polyoxotungstate cluster. |
| 4.5 - 6 | Paratungstate B ([H₂W₁₂O₄₂]¹⁰⁻) | A larger, more complex dodecatungstate cluster. |
| < 4.5 | Metatungstate ([H₂W₁₂O₄₀]⁶⁻) and other highly condensed species | Formation of the Keggin-type metatungstate ion. |
This table provides a generalized overview. The exact distribution and formation of species can be influenced by factors such as concentration, temperature, and the presence of other ions.
Structure
2D Structure
Properties
Molecular Formula |
HO4W- |
|---|---|
Molecular Weight |
248.8 g/mol |
IUPAC Name |
hydroxy-oxido-dioxotungsten |
InChI |
InChI=1S/H2O.3O.W/h1H2;;;;/q;;;-1;+1/p-1 |
InChI Key |
QGUPUDUDXSOSNF-UHFFFAOYSA-M |
SMILES |
O[W](=O)(=O)[O-] |
Canonical SMILES |
O[W](=O)(=O)[O-] |
Origin of Product |
United States |
Fundamental Chemical Speciation and Solution Behavior of Hydrogentungstate
Protonation Equilibria and pH-Dependent Transformations of Hydrogentungstate Anions
The protonation of the tungstate (B81510) anion (WO₄²⁻) is the initial step in the formation of this compound and subsequently more complex polyoxotungstate structures. The equilibrium between tungstate and this compound is highly sensitive to pH, with the protonated form becoming more prevalent as the pH decreases.
Dissociation Constants and Proton Transfer Mechanisms
The protonation of the tungstate ion to form this compound can be described by the following equilibrium:
WO₄²⁻ + H⁺ ⇌ [WO₃(OH)]⁻
Table 1: Approximate Equilibrium Constants for Tungstate Protonation
| Equilibrium | Approximate Value | Reference |
|---|
Note: This table reflects the combined equilibrium for the first two protonation steps.
The proton transfer mechanisms involve the direct interaction of protons with the oxygen atoms of the tungstate anion. This protonation leads to a stretching of the W-O bond, which is a precursor to the condensation reactions that form polyoxotungstates. researchgate.net
Influence of pH on the Coordination Environment of Tungsten(VI) in this compound Species
A key feature of this compound chemistry is the expansion of the coordination sphere of the tungsten(VI) ion as the pH of the solution decreases. researchgate.netacs.orgnih.gov In alkaline solutions, the tungstate anion (WO₄²⁻) exists as a tetrahedral species. However, upon protonation to form this compound, [WO₃(OH)]⁻, and subsequent species at lower pH, the coordination number of the tungsten atom tends to increase from four to five or six. researchgate.netacs.org This expansion of the coordination sphere is a result of the increased electrophilicity of the W(VI) ion upon diprotonation, making it more susceptible to nucleophilic attack by water molecules. acs.org
Computational studies using density functional theory and Car-Parrinello molecular dynamics have shown that while the tetrahedral coordination is maintained for the this compound anion most of the time in solution, there is a probability of finding five-coordinated complexes. acs.org As the pH is lowered further, leading to the formation of tungstic acid (WO₂(OH)₂), the barrier for the formation of aqua complexes decreases, favoring an expanded coordination sphere. acs.org This change in coordination is a critical factor in the subsequent oligomerization and condensation processes that lead to the formation of various polyoxotungstate clusters. researchgate.netacs.org
Hydration and Solvation Dynamics of this compound Anions
The interaction of this compound anions with the surrounding water molecules plays a crucial role in their stability and reactivity in aqueous solutions. The hydration shell structure and the energetics of hydration/dehydration equilibria are key aspects of these dynamics.
Investigation of Hydration Shell Structures
The this compound anion, [WO₃(OH)]⁻, is solvated by water molecules in aqueous solution, forming hydration shells. researchgate.net The structure of these hydration shells has been investigated using molecular dynamics simulations. These studies indicate that the this compound anion in a water solution generally maintains its tetrahedral coordination. acs.org The interaction with water molecules primarily occurs through hydrogen bonding.
Free-Energy Profiles of Hydration/Dehydration Equilibria
The hydration and dehydration of this compound anions are associated with specific free-energy changes. The free-energy profile for the hydration/dehydration equilibria of a this compound anion has been computed, revealing the relative stability of different hydrated species. researchgate.netacs.org
The formation of a five-coordinated species, [WO₃(OH)(H₂O)]⁻, from the tetrahedral this compound anion has a free energy that is higher than the tetrahedral species. The six-coordinated anion, [WO₃(OH)(H₂O)₂]⁻, is even more unstable. acs.org The energy barriers for the formation of these hydrated species are also significant. acs.org
Table 2: Calculated Free-Energy Data for this compound Hydration Equilibria
| Species | Relative Free Energy (kcal mol⁻¹) | Hydration/Dehydration Barrier (kcal mol⁻¹) | Approximate Equilibrium Constant (log K) |
|---|---|---|---|
| [WO₃(OH)(H₂O)]⁻ | Higher than tetrahedral species | ~17 kcal mol⁻¹ (for formation) | -2.2 (for process 1) |
Source: Data derived from computational studies. acs.org Process 1 and 2 refer to the equilibria for the formation of the five- and six-coordinated species, respectively.
These free-energy profiles indicate that while the tetrahedral form of the this compound anion is the most stable in solution, the formation of higher-coordinate species is possible, albeit with a thermodynamic penalty. acs.org
Oligomerization and Condensation Pathways of this compound
At lower pH values, this compound anions undergo oligomerization and condensation reactions to form a vast array of polyoxotungstates (POTs). These reactions involve the formation of W-O-W bridges through the elimination of water molecules. The initial step is considered to be the protonation of tungstate anions, which facilitates the condensation process. researchgate.net
The specific structures of the resulting polyoxotungstates are highly dependent on the pH. For example, at pH values between 6 and 7, distorted Keggin structures can form. nih.gov Below pH 6, the formation of distorted Dawson structures has been observed. nih.gov In highly acidic solutions, polymeric tungstates can be the only stable tungsten species. semanticscholar.org The mechanism of this self-assembly process is complex and can be influenced by the presence of other ions in the solution. These condensation reactions are a cornerstone of polyoxometalate chemistry, leading to the formation of clusters with diverse structures and properties. researchgate.netnih.gov
Dimerization Mechanisms in Aqueous Solutions
The initial step in the polymerization of tungstate in acidic aqueous solutions is the dimerization of this compound anions. This process is understood to proceed through a condensation reaction where two this compound monomers combine to form a dinuclear species with the elimination of a water molecule. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of this transformation.
The predominant monomeric species in solution at the pH where condensation begins is the tetrahedral this compound anion, [HWO4]−. The dimerization process is initiated by the approach of two of these anions. A key feature of the proposed mechanism is the formation of a corner-sharing arrangement between two {WO4} tetrahedra, which then evolves into a more stable edge-sharing configuration.
A critical intermediate in this process is the formation of a dimer with a structure where one tungsten atom is five-coordinate and the other remains four-coordinate, often referred to as a "5c-4c" structure. This intermediate is formed through the nucleophilic attack of an oxygen atom from one this compound anion on the tungsten center of another.
2 [HWO₄]⁻ ⇌ [W₂O₇(OH)]³⁻ + H₂O
Further protonation of this initial dimer can lead to the formation of [W₂O₆(OH)₂]²⁻. The stability and structure of these initial dimeric species are highly dependent on the pH of the solution.
| Species | Coordination of W atoms | Key Bond Length (Å) | Relative Energy (kcal/mol) |
|---|---|---|---|
| [HWO₄]⁻ (monomer) | 4 | W-O: ~1.77 | 0 (Reference) |
| Transition State | 4, 5 | W-O (forming): ~2.20 | Data not available |
| [W₂O₇(OH)]³⁻ (5c-4c dimer) | 5, 4 | W-O (bridge): ~1.95 | Data not available |
Initial Aggregation Steps Leading to Polytungstate Formation
Following the initial dimerization, the solution contains a mixture of monomers and dimers. These initial dimers act as the primary building blocks for the formation of larger polytungstate clusters. The aggregation process proceeds in a stepwise manner, with the addition of further tungstate units to the initial dimer.
The exact pathways for the formation of specific polytungstate clusters are complex and can be influenced by factors such as pH, temperature, and concentration. However, a general principle is the continued condensation of this compound monomers onto the growing polyanion. These reactions involve the formation of additional W-O-W bridges and the elimination of water.
One of the well-studied early aggregation products is the paratungstate B anion, [H₂W₁₂O₄₂]¹⁰⁻. The formation of this complex dodecatungstate is believed to occur through the assembly of smaller tungstate units, with the initial dimer playing a crucial role in nucleating the growth of the larger cluster. The mechanism likely involves the formation of intermediate trimers and tetramers, which then assemble into the final paratungstate B structure.
The structural transformation from simple tetrahedral tungstate units to the complex, edge- and corner-sharing octahedral {WO₆} units that comprise paratungstate B is a key feature of this aggregation process.
| Species | Formula | Common Name/Type | Structural Features |
|---|---|---|---|
| Monomer | [HWO₄]⁻ | This compound | Tetrahedral {WO₄} unit |
| Dimer | [W₂O₇(OH)]³⁻ / [W₂O₆(OH)₂]²⁻ | Ditungstate | Two corner/edge-sharing {WO₄}/{WO₅} units |
| Intermediate Aggregates | e.g., trimers, tetramers | Polytungstates | Increasing number of condensed tungstate units |
| Early Polytungstate Cluster | [H₂W₁₂O₄₂]¹⁰⁻ | Paratungstate B | Complex assembly of twelve edge- and corner-sharing {WO₆} octahedra |
Theoretical and Computational Investigations of Hydrogentungstate
Quantum Mechanical Approaches to Hydrogentungstate Structure and Reactivity
Quantum mechanical methods are foundational for understanding the intrinsic properties of this compound species at the atomic and electronic level. These techniques allow for the precise determination of molecular geometries, electronic distributions, and energy profiles, which are critical for predicting chemical behavior and reactivity.
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) has been extensively applied to study the electronic structure and energetics of various tungstate (B81510) species, including hydrogentungstates and related polyoxotungstates. DFT calculations are instrumental in determining optimized molecular structures, bond lengths, charge distributions, and energy differences associated with protonation, hydration, and reaction pathways.
Studies on tungsten clusters have shown that their proton affinity is generally lower than that of analogous molybdenum clusters, typically by 20-40 kJ/mol researchgate.net. In aqueous environments, DFT calculations, often employing continuous solvation models, predict an expansion of the coordination sphere around the W(VI) ion as the pH decreases, indicating increased hydration upon protonation researchgate.netacs.orgacs.orgnih.gov. For more complex polyoxotungstate anions, DFT has been used to analyze redox properties and the basicity of external oxygen sites, establishing a relative basicity scale: OV(2) > OMo(2) > OW(2) > OV > OW > OMo nih.gov. Furthermore, DFT investigations into Keggin-type isotungstates like [HnW₁₂O₄₀]⁽⁸⁻ⁿ⁾⁻ suggest that species such as [H₄W₁₂O₄₀]⁴⁻ can indeed exist, with proton transfer reactions between different protonation states having calculated barriers of approximately 55 kJ/mol acs.org. In the context of photocatalysis, DFT studies on tungstate materials like SnWO₄ and FeWO₄ have revealed that the introduction of specific metal cations can lead to band gap narrowing and shifts in band edge positions, potentially enhancing visible-light activity rsc.orgresearchgate.net. The accuracy of DFT methods for predicting properties like NMR chemical shifts has also been assessed, with methods such as PBE/TZP//PBE0/TZP achieving a mean absolute error (MAE) of 4.03 ppm for 31P NMR shifts in Keggin-based lacunary polyoxotungstates rsc.org. For specific compounds like copper tungstate (CuWO₄), DFT calculations using the LDA+U approach have yielded an indirect energy gap of 1.5 eV researchgate.net.
Table 1: Selected DFT-Derived Properties of Tungstate Species
| Property | Value / Description | Reference |
| Proton Affinity (W clusters vs. Mo clusters) | Lower by 20-40 kJ/mol | researchgate.net |
| Proton Transfer Barrier in [HnW₁₂O₄₀]⁽⁸⁻ⁿ⁾⁻ (n=4) | ~55 kJ/mol | acs.org |
| Basicity Scale of Oxygen Sites (Keggin/Wells-Dawson) | OV(2) > OMo(2) > OW(2) > OV > OW > OMO | nih.gov |
| MAE for ³¹P NMR Shifts (PBE/TZP//PBE0/TZP) | 4.03 ppm | rsc.org |
| Band Gap of CuWO₄ (LDA+U) | 1.5 eV | researchgate.net |
| W(VI) Coordination Sphere Change with pH | Expands upon pH decrease | researchgate.netacs.orgacs.orgnih.gov |
Ab Initio Studies of this compound Species
Ab initio methods, which are based on fundamental quantum mechanical principles without empirical parameters, offer a rigorous approach to studying molecular structures and properties. While direct ab initio studies specifically focused on simple this compound anions are less common in the provided literature compared to DFT, ab initio calculations have been extensively used for the structural determination and property analysis of various tungstate-based materials. For instance, ab initio structure determination from X-ray and neutron diffraction data has been performed for lanthanum tungstates like β-La₂WO₆ and α-La₂W₂O₉, elucidating their crystalline frameworks osti.govcapes.gov.brresearchgate.net. These studies showcase the capability of ab initio methods in accurately describing the atomic arrangements and bonding in tungstate compounds. Furthermore, ab initio calculations have been employed to investigate the electronic, magnetic, and thermodynamic properties of tungstate double perovskites (Ba₂MWO₆) aphrc.org and to understand the magnetic behavior of lanthanide-substituted polyoxotungstates rsc.orgacs.org. These ab initio investigations contribute to a fundamental understanding of the electronic structure and bonding characteristics relevant to tungstate chemistry.
Molecular Dynamics (MD) Simulations of this compound Systems
Molecular Dynamics (MD) simulations, particularly those employing ab initio forces (like Car-Parrinello MD), provide dynamic insights into the behavior of this compound species in solution, especially in aqueous environments. These simulations allow for the observation of solvation shells, diffusion, and dynamic structural changes over time.
Car-Parrinello Molecular Dynamics (CPMD) for Aqueous Environments
Car-Parrinello Molecular Dynamics (CPMD) simulations, which use DFT to calculate forces, have been crucial for studying this compound anions in aqueous solutions. These simulations explicitly model solvent molecules, offering a more realistic representation of hydration and solvation effects compared to continuum models. CPMD studies have confirmed that the coordination sphere of the W(VI) ion expands as the pH decreases, indicating increased protonation and water coordination researchgate.netacs.orgacs.orgnih.gov. Such simulations are computationally intensive but provide detailed atomic-level information on dynamic processes. For example, CPMD simulations have also shown that tungstate ions act as "structure makers" in water, forming stronger hydrogen bonds with water molecules than bulk water itself researchgate.net. The energy difference for hydration/dehydration equilibria of a this compound anion has been estimated to be around 3 ± 2 kcal/mol from these simulations researchgate.net.
Table 2: Selected CPMD Simulation Findings for this compound in Water
| Phenomenon / Property | Observation / Value | Reference |
| W(VI) Coordination Sphere with pH | Expands upon decrease in pH | researchgate.netacs.orgacs.orgnih.gov |
| Hydration/Dehydration Energy Difference | ~3 ± 2 kcal/mol | researchgate.net |
| Water Interaction | Acts as "structure maker" (stronger H-bonds than bulk) | researchgate.net |
Metadynamics for Exploring Reaction Pathways and Free Energy Landscapes
Metadynamics is an advanced sampling technique often used in conjunction with MD simulations to overcome energy barriers and explore reaction pathways and free energy landscapes more efficiently. For this compound systems, metadynamics has been employed to study hydration/dehydration equilibria and dimerization processes. For instance, metadynamics simulations have provided free energy profiles for the hydration and dehydration of this compound anions researchgate.net. Studies on the dimerization of this compound anions like [WO₃(OH)]⁻ suggest that the formation of dinuclear species, such as [W₂O₇(OH)]³⁻, can occur with relatively low free energy barriers, estimated to be around 4 kcal/mol gla.ac.uk. This method is vital for understanding the kinetics and thermodynamics of proton transfer and cluster formation in tungstate chemistry.
Table 3: Metadynamics Results for Tungstate Species
| Process | Energy Barrier / Difference | Description | Reference |
| Dimerization of [WO₃(OH)]⁻ to [W₂O₇(OH)]³⁻ | ~4 kcal/mol | Free energy barrier for dimerization | gla.ac.uk |
| Hydration/Dehydration of this compound | ~3 ± 2 kcal/mol | Energy difference for the equilibrium process | researchgate.net |
Continuum Solvation Models vs. Explicit Solvent Simulations
A significant aspect of computational studies in solution is the choice between continuum solvation models and explicit solvent simulations. Continuum models, such as COSMO, treat the solvent as a continuous dielectric medium, offering computational efficiency but potentially oversimplifying the solvent-solute interactions. In contrast, explicit solvent simulations, like CPMD, model individual solvent molecules, providing a more detailed and often more accurate representation of solvation, especially for complex systems or those involving specific hydrogen bonding or isomer formation. For this compound anions, studies have indicated that while continuum models can provide general trends, they are less capable of accurately predicting the stability of various structural isomers compared to explicit solvent simulations researchgate.netacs.orgacs.orgnih.gov. Explicit solvent models are therefore preferred for capturing subtle structural and dynamic details crucial for understanding the behavior of these species in aqueous solutions.
Table 4: Comparison of Solvation Models for this compound Isomers
| Solvation Model | Stability of Structural Isomers | Accuracy for this compound | Reference |
| Continuum Models (e.g., COSMO) | Less Stable | Lower | researchgate.netacs.orgacs.orgnih.gov |
| Explicit Solvent (e.g., CPMD) | More Stable | Higher | researchgate.netacs.orgacs.orgnih.gov |
Modeling Intermolecular Interactions and Solvent Effects on this compound
The behavior of this compound species in solution is significantly influenced by intermolecular interactions and the surrounding solvent environment. Theoretical and computational investigations play a crucial role in elucidating these complex phenomena, providing insights into the structural, energetic, and dynamic properties of these species. These studies employ advanced computational chemistry techniques to model how solvent molecules, such as water, interact with tungstate anions and how these interactions dictate their speciation, stability, and reactivity.
Computational Approaches for Solvation and Interaction Studies
A variety of computational methodologies are utilized to model the solvation and intermolecular interactions of this compound species. Density Functional Theory (DFT) is a cornerstone for calculating electronic structures, energies, and reaction pathways. To account for the solvent environment, both implicit and explicit solvation models are employed.
Implicit Solvation Models: These models treat the solvent as a continuous medium characterized by its dielectric constant. The IEF-PCM (Integral Equation Formalism-Polarizable Continuum Model) is one such method, often used to incorporate solvent effects in calculations, as seen in studies involving solvents like acetonitrile (B52724) acs.org. While computationally less demanding, these models may not fully capture specific solute-solvent interactions, such as detailed hydrogen bonding networks.
Explicit Solvation Models: These methods involve directly including a finite number of solvent molecules in the simulation system. Molecular Dynamics (MD) simulations, including Car-Parrinello MD and First-Principles MD (FPMD), are powerful tools for this purpose researchgate.netacs.org. By simulating the system over time, these methods can capture dynamic processes, the formation of hydrogen bond networks, and the detailed coordination environment around the tungstate species. FPMD, in particular, allows for the simultaneous treatment of electronic structure and atomic motion, providing high accuracy for complex systems acs.org.
These approaches are critical for understanding how protonation and surrounding solvent molecules alter the coordination sphere of tungsten (W(VI)) and influence the stability of various tungstate species researchgate.netacs.org.
Intermolecular Interactions with Solvent Molecules
Intermolecular interactions, particularly hydrogen bonding and coordination, are central to the solvation of this compound species. Computational studies reveal that water molecules can form hydrogen bonds with the oxygen atoms of tungstate anions. Furthermore, water molecules can directly coordinate to the central tungsten atom, influencing its coordination number.
Research using Car-Parrinello MD simulations indicates that the coordination sphere of the W(VI) ion in this compound anions expands as the pH of the solution decreases. This expansion is attributed to increased protonation and the subsequent coordination of more water molecules around the tungsten center researchgate.net. Studies employing FPMD have also shown that water molecules can enter the coordination shell of tungstate species, leading to transitions from lower to higher coordination states, such as the formation of hexacoordinated structures from initial four-coordinated species acs.org. For instance, a hexacoordinated structure of WO₄(H₂O)²⁻ was observed to form within picoseconds, with water molecules remaining at approximately 2.3 Å from the tungsten atom acs.org.
Influence of Solvent Properties on Tungstate Behavior
The properties of the solvent, including pH and its dielectric constant, profoundly affect the speciation and computational modeling of this compound species. pH plays a critical role in the protonation state and polymerization of tungstates in aqueous solutions, leading to the formation of various species ranging from simple this compound anions to complex polyoxotungstates (POTs) acs.org.
Computational models aim to accurately represent these pH-dependent changes. While explicit solvent simulations can capture detailed interactions, implicit models may struggle to accurately predict the relative stability of different structural isomers of hydrated tungstate species and tungstic acid researchgate.net. The calculation of free-energy profiles for hydration/dehydration equilibria provides quantitative insights into the energetic favorability of solvation processes researchgate.net. For example, speciation analyses based on pKa calculations suggest that species like WO₄(H₂O)²⁻ are dominant under typical environmental pH conditions acs.org.
Key Research Findings and Data Representation
Computational modeling provides detailed insights into the solvation dynamics and interaction energies of this compound species. These studies often quantify the strength of interactions and the energetic landscape of solvation.
Summary of Computational Findings on this compound Solvation and Interactions
| Computational Method | Solvation Model | Tungstate Species Studied | Key Interaction/Effect Modeled | Representative Findings/Observations |
| DFT + Car-Parrinello MD | Explicit Solvent | This compound anions | Hydration, Coordination Sphere | Expansion of W(VI) coordination sphere with decreasing pH. Continuous models less accurate for isomers researchgate.net. |
| DFT | IEF-PCM (implicit) | Zr(IV)-substituted Lindqvist tungstate | Solvation of acetonitrile | Used for geometry optimization and energy calculations with ε = 35.688 acs.org. |
| First-Principles MD (FPMD) | Explicit Solvent | WO₄²⁻, HWO₄⁻, Polyoxoanions | Coordination, Speciation, Hydration | Direct coordination of water molecules to W, pH-dependent speciation, formation of hexacoordinated species (e.g., WO₄(H₂O)²⁻) acs.org. |
| DFT | Implicit Solvation | Various Oxoanions | Hydrogen bonding, Solvation | Calculation of free-energy profiles for hydration/dehydration equilibria researchgate.netresearchgate.net. |
These computational investigations highlight the intricate interplay between the tungstate core, protonation state, and the surrounding aqueous environment, underscoring the importance of advanced modeling techniques for understanding tungstate chemistry in solution.
Compound Names Mentioned:
this compound anion
Tungstate anion (WO₄²⁻)
Tungstic acid (H₂WO₄)
Polyoxotungstates (POTs)
Zr(IV)-substituted Lindqvist tungstate
WO₄(H₂O)²⁻
HWO₄⁻
HW₇O₂₄⁵⁻
H₂W₆O₂₂⁶⁻
H₂W₁₂O₄₂¹⁰⁻
Mechanistic Studies of Hydrogentungstate in Polyoxometalate Pom Formation
Hydrogentungstate as a Primary Building Block in Polyoxotungstate Nucleation
The nucleation of polyoxotungstates (POTs) from aqueous tungstate (B81510) solutions begins with the protonation of the tungstate anion, [WO₄]²⁻, as the pH decreases wikipedia.orgresearchgate.net. This protonation leads to the formation of various this compound species, such as [WO₃(OH)]⁻ and [W₂O₇(OH)]³⁻, which are considered the primary building blocks for larger POM structures researchgate.netresearchgate.net. These protonated species are more reactive and prone to condensation reactions than the initial orthotungstate researchgate.net. The process involves the stepwise aggregation of these this compound units, accompanied by the elimination of water molecules, leading to the formation of larger oligomers and eventually the characteristic POM frameworks wikipedia.orgresearchgate.netrsc.org. For instance, the formation of the Lindqvist anion, [W₆O₁₉]²⁻, is understood as a process involving successive aggregation steps of this compound anions researchgate.net. The stability and reactivity of these initial building blocks are directly influenced by the solution's speciation, which is dictated by parameters such as pH researchgate.net.
Sequential Aggregation and Condensation Mechanisms in POM Synthesis
The self-assembly of POMs from tungstate precursors is a sequential process involving the gradual aggregation and condensation of smaller units wikipedia.orgresearchgate.netrsc.org. This stepwise mechanism allows for the systematic growth of complex structures from simple building blocks. Initially, tungstate ions undergo protonation and then oligomerize through condensation reactions, forming M-O-M linkages with the expulsion of water wikipedia.orgresearchgate.net. For example, the stoichiometry for hexamolybdate formation illustrates this condensation: 6 MoO₄²⁻ + 10 HCl → [Mo₆O₁₉]²⁻ + 10 Cl⁻ + 5 H₂O wikipedia.org. In the case of tungstates, similar condensation pathways lead to the formation of species like the heptatungstate, [W₇O₂₄]⁶⁻, and paratungstate B, [W₁₂O₄₀(OH)₂]¹⁰⁻, which can then further aggregate to form more complex structures rsc.org. The process can be viewed as a series of reactions where metal-oxygen units link together, progressively increasing the nuclearity of the cluster acs.orgresearchgate.net.
Identification of Intermediate Clusters and Transition States
Elucidating the precise intermediates and transition states in POM formation is challenging due to the dynamic nature of solution chemistry and the rapid kinetics of some aggregation steps. However, advanced analytical techniques and theoretical modeling have provided significant insights. Electrospray ionization mass spectrometry (ESI-MS) has been instrumental in detecting transient intermediates and characterizing the composition of clusters present in solution, even for large POMs researchgate.netrsc.org. Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁸³W and ¹⁷O NMR, is also vital for identifying various tungstate oligomers and their protonation states in solution rsc.org. Computational methods, such as density functional theory (DFT) and Car-Parrinello molecular dynamics (CPMD) simulations, play a crucial role in identifying stable intermediate clusters and mapping out potential reaction pathways and transition states, providing a theoretical framework for experimental observations researchgate.netresearchgate.netchemrxiv.org. For example, studies have identified Keggin fragments and skewed sandwich clusters as important structural motifs in precursor stages of tungstate formation chemrxiv.org.
Influence of Reaction Conditions on Nucleation Pathways
The outcome of POM synthesis is highly sensitive to reaction conditions, which dictate the speciation of tungstate ions and direct the nucleation pathways researchgate.nettesisenred.netuts.edu.au.
pH: pH is a critical parameter. As the pH decreases, tungstate ions become progressively protonated, favoring condensation. Changes in pH directly influence the coordination sphere of the W(VI) ion, affecting its reactivity and the types of oligomers formed researchgate.net. For instance, at low pH, the formation of more condensed species is promoted.
Concentration: The concentration of tungstate precursors and counterions significantly impacts the nucleation and growth of POMs. Higher concentrations can favor nucleation, while specific stoichiometric ratios between tungstate and counterions can lead to the formation of different POM structures, such as Keggin anions or colloidal aggregates tesisenred.netuts.edu.au.
Temperature and Solvent: While less detailed information is readily available in the provided snippets, temperature and solvent composition are known to influence reaction kinetics, solubility, and the stability of intermediates, thereby affecting the final POM structure researchgate.net.
Table 1: Influence of Reaction Conditions on POM Formation
| Condition | Effect | Reference(s) |
| pH | Protonation of tungstate ions; expansion of W(VI) coordination sphere; favors condensation. | researchgate.net, wikipedia.org |
| Concentration | Higher concentrations favor nucleation; stoichiometric ratios influence specific POM structures. | tesisenred.net, uts.edu.au |
| Counterion | Stoichiometric ratios with tungstate influence POM structure (e.g., Keggin vs. colloids). | uts.edu.au |
Theoretical Models for Polyoxometalate Self-Assembly from this compound Precursors
Theoretical and computational approaches are indispensable for understanding the complex self-assembly processes of POMs from this compound precursors researchgate.netresearchgate.netchemrxiv.orgacs.org. These methods allow for the simulation of molecular interactions, the prediction of stable intermediate structures, and the mapping of energy landscapes governing the aggregation and condensation reactions. Density functional theory (DFT) calculations are widely employed to investigate the electronic structure, bonding, and energetics of various tungstate species, including potential building blocks and intermediates researchgate.netresearchgate.netchemrxiv.orgacs.org. Molecular dynamics (MD) simulations, particularly Car-Parrinello MD, provide insights into the dynamic behavior of tungstate ions in solution, their hydration shells, and how these change with varying conditions like pH researchgate.net. These theoretical models help rationalize experimental observations, identify key reaction steps, and propose detailed mechanistic pathways for POM formation, such as the sequential aggregation leading to the Lindqvist anion researchgate.net. Studies have also utilized computational tools to identify important structural motifs, like Keggin fragments, within amorphous precursor states chemrxiv.org. The comparison between molybdates and tungstates through theoretical models reveals differences in their structural flexibility, with tungstates generally exhibiting less distortion in their M-O bonds compared to molybdates acs.org.
Advanced Spectroscopic and Structural Characterization Methodologies in Hydrogentungstate Research
Application of Advanced Infrared (IR) Spectroscopy for Elucidating Protonation States and Molecular Vibrations
The presence of O-H stretching vibrations, typically observed in the 3200-3600 cm⁻¹ region, is indicative of protonation and the presence of coordinated or lattice water molecules researchgate.netresearchgate.net. In the context of hydrogentungstate (HO₄W⁻), IR spectroscopy can directly reveal the hydroxyl group. Furthermore, in-situ attenuated total reflection Fourier transform infrared (ATR-FTIR) spectroscopy has proven invaluable for studying tungstate (B81510) speciation and sorption mechanisms in aqueous solutions as a function of pH mdpi.comnih.govresearchgate.netacs.orgacs.org. Changes in the W-O stretching bands with varying pH can signal the transition from monomeric tungstate species to various polymeric forms, reflecting the condensation and protonation processes mdpi.comnih.govumich.edu.
| Vibration Type | Typical Wavenumber (cm⁻¹) | Information Gained | Relevant Species/Context |
| Terminal W=O stretch | ~960-980 | Presence of terminal oxygen atoms, structural motif | Monomeric and polymeric tungstates |
| W-O-W bridging stretch | ~780-840 | Linkage between tungsten atoms in polyanions | Polyoxotungstate structures |
| O-H stretch | ~3200-3600 | Protonation state, presence of hydroxyl groups, water | This compound (HO₄W⁻), hydrated POMs, surface species |
| W-O stretch (general) | ~800-1000 | Overall W-O bonding environment | Various tungstate and polyoxotungstate species |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁸³W NMR, is exceptionally powerful for probing the structure and dynamics of tungstate species in solution acs.orgsemanticscholar.orgrsc.orgacs.org. The ¹⁸³W nucleus (spin I = ½) is NMR-active, and its chemical shift is highly sensitive to the local electronic environment, symmetry, and bonding of the tungsten atom. This sensitivity allows for the differentiation of various tungstate species, including monomers, dimers, and complex POMs like Keggin, paratungstate, and metatungstate anions, based on their unique spectral fingerprints acs.orgsemanticscholar.orgrsc.orgresearchgate.net.
For instance, ¹⁸³W NMR has been instrumental in tracking the pH-dependent speciation of tungstate solutions, identifying the formation and interconversion of species such as paratungstate A ([W₇O₂₄]⁶⁻) and paratungstate B ([H₂W₁₂O₄₂]¹⁰⁻) semanticscholar.orgresearchgate.net. The chemical shifts and signal multiplicities in ¹⁸³W NMR spectra provide direct evidence for the connectivity of tungsten atoms and the symmetry of the polyanions. Beyond ¹⁸³W, other NMR-active nuclei like ¹H, ¹³C, and ³¹P are also employed, especially when studying hybrid POMs containing organic ligands or heteroatoms like phosphorus dtic.milresearchgate.netresearchgate.netrsc.orgresearchgate.netncl.ac.uk. ¹H NMR can reveal information about protonation states and the environment of protons, while ³¹P NMR is crucial for characterizing phosphotungstate structures researchgate.netresearchgate.net. Solid-state ¹⁸³W NMR has also emerged as a valuable tool for analyzing polyoxotungstate structures and dynamics in the solid state, complementing solution studies and X-ray diffraction acs.org.
| Technique | Nucleus | Primary Application in Tungstate Research | Key Information Gained | Typical Chemical Shift Range (ppm) |
| NMR | ¹⁸³W | Speciation, structural identification | Distinguishes tungstate species, coordination, symmetry | Keggin: ~-700 to -800; Paratungstate B (solid): ~-114, -138 |
| NMR | ¹H | Protonation, organic ligands | Proton environments, hydrogen bonding, organic functional groups | Highly variable |
| NMR | ³¹P | Phosphotungstate speciation | Phosphorus environments, P-O-W linkages | Keggin-type phosphotungstates: ~-100 to -150 |
Mass Spectrometry (MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomer Identification
Mass spectrometry (MS), particularly electrospray ionization mass spectrometry (ESI-MS), is indispensable for identifying and characterizing the diverse oligomeric species formed by tungstate condensation dtic.milbham.ac.uknih.govrsc.orggla.ac.ukresearchgate.netresearchgate.net. ESI-MS is a soft ionization technique that allows for the detection of intact polyoxotungstate anions in solution by measuring their mass-to-charge ratio (m/z). This technique is crucial for determining the molecular weight and, consequently, the composition of various tungstate clusters, from simple monomers to complex multi-tungsten aggregates dtic.milrsc.orgresearchgate.net.
High-resolution ESI-MS is often required to accurately determine the elemental composition of these species and to resolve the complex isotopic patterns arising from the presence of multiple tungsten atoms nih.gov. MS analysis can reveal the formation of specific oligomeric series, such as paratungstates or metatungstates, and provide insights into their relative stabilities and fragmentation pathways under ionization conditions rsc.orgresearchgate.netresearchgate.netgla.ac.uk. It is also employed to monitor the kinetics of POM self-assembly and to identify species present in reaction mixtures, thereby aiding in the understanding of their formation mechanisms gla.ac.ukgla.ac.uk.
| Technique | Primary Application in Tungstate Research | Information Gained | Example Species Identified |
| ESI-MS | Oligomer identification, speciation | m/z ratios of tungstate species, cluster composition, stability | Monomeric tungstate, Paratungstate A, Paratungstate B, Keggin |
X-ray Based Techniques for Structural Elucidation
X-ray based techniques are fundamental for determining the precise three-dimensional structures of tungstate species, primarily in the solid state.
X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for obtaining atomic-resolution structures of crystalline polyoxotungstates dtic.milmdpi.comiucr.orgresearchgate.nettandfonline.comd-nb.infoscientific.netrroij.comnih.govacs.org. It reveals the detailed arrangement of tungsten-oxygen octahedra, the connectivity between them, the presence of heteroatoms, and the coordination of counterions and solvent molecules. This technique provides an unambiguous understanding of the architecture of specific POMs, such as Keggin, Wells-Dawson, and Lindqvist structures.
Complementary Spectroscopic and Scattering Techniques for Hydration and Aggregation Studies
A suite of complementary techniques is often employed in conjunction with IR and NMR to provide a more comprehensive understanding of tungstate speciation, hydration, and aggregation.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is sensitive to electronic transitions, including W-O charge-transfer bands, and can be used to monitor changes in the electronic structure of tungstate species, which may correlate with aggregation or redox processes researchgate.netnih.govscience.gov. It is also used for characterizing hybrid materials containing POMs and metal nanoparticles science.gov.
Raman Spectroscopy: Complementary to IR, Raman spectroscopy provides valuable vibrational information that can aid in identifying specific tungstate species in solution and monitoring their transformations, particularly at higher concentrations or under specific pH conditions umich.eduresearchgate.nethzdr.de. It has been used to differentiate between monomeric and polymeric tungstate species based on distinct Raman band profiles umich.edu.
X-ray Absorption Spectroscopy (XAS), including XANES and EXAFS: XAS techniques, such as X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provide insights into the oxidation state, coordination environment, and local atomic structure of tungsten acs.orgresearchgate.netnih.govcnrs.frresearchgate.net. XANES is particularly useful for distinguishing between the tetrahedral coordination of monomeric tungstate and the octahedral coordination prevalent in polymeric POMs acs.orgresearchgate.netnih.govresearchgate.net. EXAFS can offer detailed information about bond distances and coordination numbers.
Size Exclusion Chromatography (SEC): SEC is a powerful separation technique used to isolate and purify monomeric and polymeric tungstate species from complex mixtures before further spectroscopic analysis dtic.milnih.gov. This separation is critical for accurate speciation studies.
These techniques collectively offer a multi-faceted approach to characterizing this compound and its derived polyoxotungstates, enabling detailed investigations into their structural diversity, solution behavior, and aggregation phenomena.
Compound Name Table:
this compound (HO₄W⁻)
Tungstate (WO₄²⁻)
Polyoxotungstates (POMs)
Paratungstate A ([W₇O₂₄]⁶⁻)
Paratungstate B ([H₂W₁₂O₄₂]¹⁰⁻)
Metatungstate (e.g., α-[H₂W₁₂O₄₀]⁶⁻)
Keggin-type POMs (e.g., [PW₁₂O₄₀]³⁻)
Wells-Dawson type POMs (e.g., [P₂W₁₈O₆₂]⁶⁻)
Decatungstate ([W₁₀O₃₂]⁴⁻)
Catalytic Roles and Mechanisms Involving Hydrogentungstate Derivatives
Hydrogentungstate in Heterogeneous and Homogeneous Catalysis Research
This compound and its derivatives are pivotal in both heterogeneous and homogeneous catalysis, primarily due to the versatile properties of tungsten. Tungsten-based materials can exhibit strong Brønsted acidity, possess redox capabilities, and form stable, well-defined structures, making them suitable for a wide range of chemical transformations. mdpi.comrsc.org
In heterogeneous catalysis , tungsten species, often in the form of tungsten oxides or supported polyoxometalates, are valued for their stability and recyclability. rsc.org Tungsten oxide (WO₃) and its partially reduced forms (WO₃-x) serve as robust solid acid catalysts. mdpi.com The acidic properties arise from Brønsted sites associated with hydrated tungsten oxide surfaces or hydroxyl groups. These sites are crucial for reactions like isomerization and cracking. Furthermore, the ability of tungsten to exist in multiple oxidation states (from +2 to +6) allows these materials to catalyze redox reactions. When supported on high-surface-area materials like zirconia (ZrO₂) or titania (TiO₂), tungsten oxide species can exist as highly dispersed monomeric or polymeric clusters, which enhances their catalytic activity. mdpi.comrsc.org
In homogeneous catalysis , tungsten-based compounds, particularly polyoxometalates (POMs) which are large anionic metal-oxygen clusters, are highly effective. These molecularly defined complexes can act as catalysts for a variety of reactions in the liquid phase. nih.govresearchgate.net Their properties, such as acidity and redox potential, can be precisely tuned by altering their composition. rsc.org While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. rsc.org Research often focuses on immobilizing these homogeneous catalysts onto solid supports, thereby creating a bridge between homogeneous and heterogeneous systems that combines the advantages of both. rsc.orgrsc.org
The table below summarizes the key features of this compound-derived species in these two catalytic domains.
| Catalysis Type | Key Features | Advantages | Common Applications |
| Heterogeneous | Solid materials (e.g., WO₃, supported POMs) mdpi.com | High stability, easy separation and recyclability rsc.org | DeNOx, oxidation reactions, acid catalysis mdpi.com |
| Homogeneous | Soluble molecular complexes (e.g., Polyoxometalates) rsc.org | High activity, high selectivity, tunable properties rsc.org | Oxidation, acid-catalyzed hydrolysis, hydrogenation nih.govrsc.org |
Mechanistic Investigations of Hydrogen Evolution Reactions (HER) Catalyzed by Tungstate-based Species
Tungstate-based materials have emerged as promising, cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a critical process for renewable energy production through water splitting. acs.orgnih.gov Research has focused on understanding the mechanisms by which these materials facilitate the reduction of protons to molecular hydrogen.
Tungsten oxides and sulfides are among the most studied compounds. For instance, tungsten trioxide hydrate (B1144303) (WO₃·H₂O) and tungsten trioxide (WO₃) nanoplates have demonstrated excellent HER performance and durability in both acidic and neutral media. acs.org The HER mechanism in acidic media typically proceeds through one of two pathways: the Volmer-Heyrovsky or the Volmer-Tafel mechanism, both involving an initial proton adsorption step (Volmer step). researchgate.net
Volmer Step: H⁺ + e⁻ + * → H*
Heyrovsky Step: H* + H⁺ + e⁻ → H₂ + *
Tafel Step: H* + H* → H₂ + *
(* denotes an active site on the catalyst surface)
The efficiency of a catalyst is often evaluated by its overpotential (the potential required beyond the thermodynamic minimum) to achieve a certain current density and its Tafel slope, which provides insight into the rate-limiting step of the reaction. acs.org
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² | Tafel Slope (mV/dec) | Reference |
| W-CoP | 1.0 M KOH | 40 mV | 47 mV/dec | nih.gov |
| W-CoP | 0.5 M H₂SO₄ | 48 mV | 56 mV/dec | nih.gov |
| WO₃ Nanoplates | 0.5 M H₂SO₄ | ~15 mV (for 1 mA/cm²) | Not specified | acs.org |
Identifying the active sites and reaction intermediates is crucial for understanding the catalytic mechanism and designing more efficient catalysts. rsc.orgmdpi.com For tungsten-based HER catalysts, particularly sulfides like WS₂, the active sites are predominantly located at the edges of their layered structures, while the basal planes are relatively inert. acs.org The undercoordinated tungsten and sulfur atoms at the edges provide favorable binding sites for hydrogen intermediates (H*). acs.org
In-situ and operando characterization techniques are invaluable for probing the catalyst under actual reaction conditions. researchgate.netdigitellinc.com Techniques such as X-ray absorption spectroscopy (XAS) can provide information on the electronic structure and coordination environment of the tungsten atoms, while infrared (IR) spectroscopy can help detect surface-adsorbed species and intermediates. rsc.org The primary reaction intermediate in the HER is the adsorbed hydrogen atom (H*). The binding energy of this intermediate to the catalyst surface is a key descriptor of catalytic activity; an ideal catalyst binds hydrogen neither too strongly nor too weakly. acs.org Theoretical calculations, such as Density Functional Theory (DFT), are often used to complement experimental work by modeling the structure of active sites and calculating the adsorption energies of intermediates. acs.orgresearchgate.net
Proton-coupled electron transfer (PCET) is a fundamental process where an electron and a proton are transferred in a single concerted step or in rapid succession. wikipedia.org PCET pathways can significantly lower the activation energy for reactions compared to separate electron and proton transfer steps. In the context of HER and related reactions involving metal hydrides, PCET is a key mechanistic feature.
Studies on tungsten hydride complexes have provided significant insights into PCET mechanisms. nih.govresearchgate.net These model systems demonstrate that the transfer can proceed through three distinct pathways:
Electron-first (ETPT): An initial electron transfer is followed by a proton transfer.
Proton-first (PTET): An initial proton transfer is followed by an electron transfer.
Concerted (CEPT): The electron and proton transfer in a single kinetic step.
The dominant mechanism can be tuned by altering the reaction conditions, such as the strength of the oxidant and the base. nih.govnih.gov For instance, research on tungsten hydride complexes with appended pyridyl groups as proton acceptors showed that intramolecular proton transfer dramatically accelerates the reaction rate compared to intermolecular processes. researchgate.net This knowledge is critical for the rational design of advanced catalysts that incorporate proton relays near the active site to facilitate efficient PCET. nih.govresearchgate.net
Role of this compound in Oxidation Catalysis Mechanisms (e.g., Epoxidation)
This compound derivatives, particularly heteropolyacids (HPAs) and their salts, are highly effective catalysts for various oxidation reactions, including the epoxidation of alkenes. researchgate.net These catalysts typically use environmentally benign oxidants like hydrogen peroxide (H₂O₂).
The catalytic cycle is generally believed to involve the formation of active peroxo-tungsten species. When a tungstate (B81510) species reacts with H₂O₂, a hydroperoxotungstate or a peroxotungstate intermediate is formed. This electrophilic peroxo species is the active oxidant that transfers an oxygen atom to the nucleophilic double bond of an alkene, forming an epoxide. researchgate.net The catalyst is then regenerated by reacting with another molecule of H₂O₂.
A proposed mechanism involves the disintegration of the parent polyoxometalate structure into active peroxo species, followed by the loss of active oxygen to the substrate and subsequent re-polymerization to reform the original structure. researchgate.net Computational studies on analogous systems, such as titanium-catalyzed epoxidations, suggest that the reaction proceeds via a transition state where the oxygen atom of a metal-hydroperoxide intermediate attacks the alkene. rsc.org The interaction between the substrate and the catalyst's structure plays a significant role in the reaction's rate and selectivity. wayne.edu
Hydrodenitrogenation (HDN) Catalysis and this compound-derived Active Phases
Hydrodenitrogenation (HDN) is a crucial refinery process for removing organonitrogen compounds from fossil fuels. magtech.com.cn The presence of nitrogen poisons downstream catalysts and contributes to NOx emissions upon combustion. Catalysts based on transition metal sulfides are the industry standard for HDN, and tungsten plays a key role in these formulations, often in combination with nickel (Ni) or cobalt (Co). google.com
The active phase of these catalysts is not the oxide form but a tungsten sulfide (B99878) phase (WS₂), typically promoted by Ni or Co. The precursor catalysts, often containing tungstates on a support like alumina, are sulfided in-situ to generate the active metal sulfide species. google.com The this compound-derived oxide precursors are converted to WS₂ crystallites. The synergy between tungsten and the promoter metal (Ni or Co) is critical for high catalytic activity. The "Ni-W-S" or "Co-W-S" phases are considered the active sites for the C-N bond cleavage reactions central to HDN. magtech.com.cn
The HDN process is complex and involves a network of hydrogenation and C-N bond scission reactions. The metal sulfide catalysts provide sites for both of these functions. magtech.com.cn
Synergistic Effects in Mixed-Metal Catalysts Incorporating Tungsten Species
The performance of tungsten-based catalysts is often significantly enhanced by the addition of a second metal, leading to synergistic effects. researchgate.net This synergy can manifest as improved activity, selectivity, or stability compared to the individual components.
In the context of hydrotreating reactions, bimetallic catalysts such as Pt-Ni, Pt-Co, and Ru-Ni supported on materials like CeO₂-ZrO₂ have shown promise for simultaneous hydrodeoxygenation (HDO) and hydrodenitrogenation (HDN). aalto.fi The addition of a second metal can alter the electronic properties of the active sites, enhance hydrogen spillover, and create new types of active sites at the interface between the two metals. For example, noble metals like platinum can enhance the reducibility of base metals like cobalt and nickel. aalto.fi This synergy between different metallic species is a key strategy in the design of advanced catalysts for a wide range of applications. nih.gov
Hydrogentungstate in Advanced Materials Science Research and Synthesis
Design and Synthesis of Functional Materials Utilizing Hydrogentungstate Precursors
This compound precursors, most notably sodium tungstate (B81510) dihydrate (Na₂WO₄·2H₂O), are extensively employed due to their accessibility and reactivity in forming a wide array of tungsten-based functional materials aip.orginstanano.comcambridge.orgarxiv.orgmit.edu. A variety of synthesis methodologies are utilized, including hydrothermal, sol-gel, co-precipitation, solvothermal, and microwave-assisted techniques, each offering specific advantages in controlling particle morphology and properties aip.org.
The hydrothermal method, in particular, has proven effective for synthesizing nanostructured tungsten oxides, such as tungsten(VI) oxide (WO₃) nanorods and nanoparticles instanano.comcambridge.orgarxiv.orgresearchgate.net. For instance, WO₃ nanorods with approximate dimensions of 150 nm in diameter and 1 µm in length can be fabricated using sodium tungstate and oxalic acid under hydrothermal conditions instanano.com. These precursor-derived materials exhibit notable functional properties, including photocatalytic activity, photoluminescence, and scintillation aip.org.
Polyoxotungstates (POMs), which are clusters of metal-oxygen octahedra, represent another significant class of this compound-related precursors. Their diverse structural architectures, tunable redox activities, and capacity for electron and proton transport render them highly valuable for designing functional materials henu.edu.cnnih.govresearchgate.netmdpi.comfrontiersin.orgmdpi.comresearchgate.netrsc.orgresearchgate.net. Through chemical functionalization and self-assembly, POMs can be engineered into complex supramolecular structures with tailored properties for applications in catalysis and beyond nih.govrsc.org.
Table 1: Functional Materials Synthesized Using Tungstate Precursors
| Functional Material Type | This compound Precursor | Synthesis Method | Key Properties |
|---|---|---|---|
| Zinc Tungstate (ZnWO₄) Nanoparticles/Nanorods | Sodium Tungstate (Na₂WO₄·2H₂O) | Hydrothermal, Sol-Gel, Co-precipitation aip.orginstanano.comcambridge.org | Photocatalytic, Photoluminescence, Scintillation aip.org |
| Tungsten Oxide (WO₃) Nanostructures | Sodium Tungstate (Na₂WO₄·2H₂O) | Hydrothermal, Microwave-assisted Hydrothermal instanano.comcambridge.orgarxiv.orgresearchgate.net | Semiconductor, Tunable bandgap, Photocatalytic cambridge.orgsamipubco.com |
Formation of Nanostructured Tungsten Oxides and Polyoxometalate Hybrids
The synthesis of nanostructured tungsten oxides, such as WO₃ nanoparticles and nanorods, is frequently achieved through hydrothermal methods utilizing tungstate precursors instanano.comcambridge.orgarxiv.orgresearchgate.net. The precise control over morphology and size distribution is paramount and can be modulated by adjusting synthesis parameters like pH, temperature, and reaction duration aip.orginstanano.comcambridge.orgresearchgate.net. For example, the hydrothermal reaction of sodium tungstate with oxalic acid yields WO₃ nanorods with characteristic dimensions, while subsequent annealing can transform intermediate tungstite (WO₃·H₂O) into crystalline WO₃ instanano.comcambridge.orgarxiv.org.
Polyoxotungstates (POMs) also play a vital role in the formation of hybrid nanostructures. Through controlled self-assembly processes, POMs can be integrated with organic molecules, such as peptides, to create hybrid materials with well-defined nanostructures like spheres, fibrils, or networks rsc.orgnih.gov. Furthermore, the functionalization of POMs, for instance, metal-functionalized Dawson anions with organo-boron substituents, can lead to the formation of giant polyoxometalate-based nanocapsules, reaching up to 4 nm in diameter nih.gov.
Table 2: Nanostructured Tungsten Oxides and Polyoxometalate Hybrids
| Nanostructure Type | Precursor Source | Synthesis Method | Key Structural Feature/Size |
|---|---|---|---|
| WO₃ Nanorods | Sodium Tungstate (Na₂WO₄·2H₂O) | Hydrothermal instanano.com | ~150 nm diameter, ~1 µm length |
| WO₃ Nanoparticles | Sodium Tungstate (Na₂WO₄·2H₂O) | Hydrothermal, Sol-Gel aip.orgcambridge.org | Particle sizes in the range of 20-50 nm dergipark.org.tr |
| POM-Peptide Hybrids | POMs, Peptides | Ionic assembly, Covalent binding rsc.orgnih.gov | Spheres, Fibrils, Networks |
Integration of this compound-derived Species into Advanced Composite Materials
The incorporation of this compound-derived species, particularly tungsten oxide (WO₃) nanoparticles, into polymer matrices is a well-established strategy for developing advanced composite materials with enhanced performance characteristics dergipark.org.trresearchgate.netnih.gov. When dispersed within polymer matrices such as thermoplastic polyurethane (TPU) or epoxy resins, WO₃ nanoparticles can significantly augment mechanical strength, thermal stability, and optical properties dergipark.org.trresearchgate.net. For instance, the addition of WO₃ nanoparticles to TPU matrices has been shown to improve mechanical strength and thermal stability dergipark.org.tr, while in epoxy composites, even small loadings of WO₃ can lead to substantial increases in Young's modulus researchgate.net.
Polyoxometalates (POMs) are also increasingly integrated into soft matter matrices, including various polymers, conductive polymers, and hydrogels, to create multifunctional composite materials researchgate.netmdpi.comresearchgate.netresearchgate.net. These POM-polymer composites can be fabricated through methods like simple mixing, electrostatic spinning, or layer-by-layer self-assembly, yielding materials with tailored functionalities, such as improved proton conductivity for solid electrolytes mdpi.comresearchgate.net. The synergistic combination of POMs and polymers allows for the design of materials with unique properties that are not achievable by either component alone researchgate.net.
Table 3: Integration of Tungstate-Derived Species into Advanced Composite Materials
| Composite Material | Tungstate-Derived Component | Matrix Material | Integration Method | Resulting Property Enhancement |
|---|---|---|---|---|
| Polymer Composites | WO₃ Nanoparticles | Thermoplastic Polyurethane (TPU), Epoxy | Incorporation, Mixing dergipark.org.trresearchgate.net | Improved mechanical strength, thermal stability, Young's modulus dergipark.org.trresearchgate.net |
Role of this compound in the Development of Energy-Related Materials (Focus on material science aspect, not specific applications)
Tungsten oxide (WO₃) and its nanostructured variants are recognized for their significant potential in energy-related applications, primarily owing to their tunable electronic bandgap, high surface area, and robust redox activity samipubco.commachinemfg.com. Oxygen-deficient tungsten oxides (WO₃-x), such as WO₂.₇₂, exhibit enhanced electrical conductivity and a narrowed bandgap due to the presence of oxygen vacancies, which are beneficial for energy storage applications frontiersin.orgscispace.comresearchgate.net. These materials are explored as electrode components for supercapacitors and batteries, leveraging their electrochemical properties and capacity for ion intercalation samipubco.commachinemfg.comscispace.comnih.gov.
Polyoxotungstates (POMs) also contribute significantly to energy material development, particularly in electrocatalysis and energy storage devices henu.edu.cnmdpi.commachinemfg.comscispace.comnih.gov. Their rich redox chemistry and ability to facilitate multi-electron transfer processes make them promising candidates for applications such as oxygen evolution reactions and as active materials in various battery and supercapacitor designs henu.edu.cnmdpi.comacs.orgnih.govrsc.org. The material science perspective emphasizes how the intrinsic structural integrity, efficient charge transport pathways, and tunable electronic configurations of these tungsten-based materials underpin their utility in energy conversion and storage mechanisms.
Table 4: Role of Tungstate Precursors in Energy-Related Materials (Material Science Aspect)
| Energy Material Class | Tungstate Precursor/Derivative | Material Structure/Composition | Relevant Material Property |
|---|---|---|---|
| Electrode Materials | WO₃ Nanoparticles, WO₃-x | Nanostructured WO₃, Oxygen-deficient WO₃ | Tunable bandgap, High surface area, Redox activity, Electrical conductivity samipubco.commachinemfg.comfrontiersin.orgscispace.comresearchgate.net |
| Photocatalysts | WO₃ Nanostructures | Nanostructured WO₃ | Photocatalytic activity, Tunable bandgap cambridge.orgsamipubco.com |
| Electrocatalysts | Polyoxotungstates (POMs) | POM clusters, POM-based materials | Redox activity, Multi-electron transfer, Catalytic sites henu.edu.cnmdpi.comacs.orgnih.govrsc.org |
Compound List:
this compound (general term)
Tungstic Acid (H₂WO₄)
Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O)
Zinc Tungstate (ZnWO₄)
Tungsten Oxide (WO₃)
Tungstite (WO₃·H₂O)
Oxygen-deficient Tungsten Oxides (e.g., WO₂.₇₂, WO₂.₈₃, WO₂.₉)
Tungsten Bronze (MₓWO₃)
Polyoxotungstates (POMs)
Keggin-type POMs (e.g., [PW₁₂O₄₀]³⁻, [SiW₁₂O₄₀]⁴⁻)
Dawson anions (e.g., [M₃P₂W₁₅O₆₂]⁹⁻)
Cobalt-containing POMs (e.g., [Co₁₉(OH)₁₂]²⁶⁺, [α-SiW₁₀O₃₇]¹⁰⁻, [Co₄(H₂O)₂(α-PW₉O₃₄)²⁻, [α-CoW₁₂O₄₀]⁶⁻)
Polymer Matrix Materials (e.g., Thermoplastic Polyurethane (TPU), Epoxy, Polyvinyl Alcohol (PVA), Polyethylene Glycol (PEG), Polyallylamine (PAA))
Metal Nanoparticles (e.g., Gold (Au), Silver (Ag), Platinum (Pt))
Carbon Nanomaterials (e.g., Carbon Nanotubes (CNTs), Graphene Oxide (GO))A))
Metal Nanoparticles (e.g., Gold (Au), Silver (Ag), Platinum (Pt))
Carbon Nanomaterials (e.g., Carbon Nanotubes (CNTs), Graphene Oxide (GO))
Environmental Chemical Research on Hydrogentungstate Behavior and Transformations
Speciation and Mobility of Tungsten in Aqueous Environmental Systems Influenced by Hydrogentungstate
The behavior of tungsten in aqueous environments is fundamentally governed by its speciation, which is highly sensitive to the solution's pH. mdpi.comresearchgate.net In alkaline conditions, typically at a pH greater than 8, tungsten exists predominantly as the soluble and relatively simple monomeric tungstate (B81510) anion (WO₄²⁻). researchgate.netnih.gov As the pH decreases into the neutral and acidic ranges, protonation of the tungstate ion occurs, leading to the formation of the this compound anion (HWO₄⁻) and neutral tungstic acid (H₂WO₄⁰). nih.govresearchgate.net
The formation of this compound is a critical step that facilitates the polymerization of tungsten species, especially at concentrations above 10⁻³ M. mdpi.comnih.gov Under acidic to neutral conditions (pH 4–7), these monomeric species condense to form larger, more complex polyoxoanions, known as polytungstates or isopolytungstates. mdpi.com If other elements, such as phosphorus or silicon, are present, even more complex heteropolytungstates can form. researchgate.net
This change in speciation has profound implications for the mobility of tungsten in the environment. mdpi.com Research indicates that polymeric tungstates are significantly more mobile than their monomeric counterparts. mdpi.com The increased mobility is attributed to the fact that polytungstates exhibit a lower affinity for adsorption onto the surfaces of common soil and sediment minerals, such as ferrihydrite. researchgate.netmdpi.com By remaining in the aqueous phase rather than being sequestered onto solid phases, these polymeric forms can be transported over greater distances in surface water and groundwater systems. mdpi.com
Table 1: Predominant Aqueous Tungsten Species as a Function of pH
| pH Range | Predominant Tungsten Species | Key Characteristics |
|---|---|---|
| > 8 | Tungstate (WO₄²⁻) | Monomeric, highly soluble. |
| 6 - 8 | This compound (HWO₄⁻) | Monomeric, precursor to polymerization. |
| 4 - 7 | Polytungstates (e.g., [W₇O₂₄]⁶⁻, [H₂W₁₂O₄₀]⁶⁻) | Polymeric, enhanced mobility, formed at higher concentrations. mdpi.com |
| < 2 | Tungstic Acid (H₂WO₄⁰) / Tungsten Oxide (WO₃·H₂O) | Low solubility, potential for precipitation. mdpi.com |
Geochemical Pathways and Interactions of this compound with Mineral Surfaces
The geochemical pathways of tungsten are largely controlled by its interactions with mineral surfaces, a process dominated by adsorption. researchgate.net The extent and nature of this adsorption are dependent on the specific tungsten species present (as dictated by pH) and the type of mineral surface. Key adsorbing surfaces in soils and sediments include iron (Fe) and aluminum (Al) oxides and hydroxides, such as goethite, hematite, and ferrihydrite, as well as clay minerals and pyrite. researchgate.netmdpi.comresearchgate.net
Studies have demonstrated that goethite, a common iron oxyhydroxide, has a strong affinity for aqueous polytungstates under acidic conditions, leading to significant tungsten accumulation in sediments rich in this mineral. mdpi.com The mechanisms of these surface interactions are complex and can involve the formation of inner-sphere complexes, where the tungstate ion bonds directly to the mineral surface. researchgate.net
Table 2: Interactions of Aqueous Tungsten Species with Common Mineral Surfaces
| Mineral | Interacting Tungsten Species | Effect of Decreasing pH | Reference |
|---|---|---|---|
| Goethite (α-FeOOH) | Monomeric and Polymeric Tungstates | Strongly adsorbs polytungstates under acidic conditions. | mdpi.com |
| Ferrihydrite (Fe(OH)₃) | Monomeric Tungstate | Adsorption is inhibited by the formation of polytungstates. | researchgate.netmdpi.com |
| Pyrite (FeS₂) | Tungstate | Adsorption increases with decreasing pH. | researchgate.net |
| Hematite (α-Fe₂O₃) | Tungstate | Forms inner-sphere surface complexes. | researchgate.net |
Transformational Processes of Environmental Contaminants Mediated by Tungsten-based Systems (Focus on mechanistic understanding)
Tungsten-based systems, particularly polyoxotungstates (a class of polytungstates) and tungsten oxides (e.g., WO₃), can act as highly effective catalysts in the transformation and degradation of other environmental contaminants. researchgate.netmdpi.com This is most prominently observed in the field of photocatalysis, an advanced oxidation process that utilizes light to drive chemical reactions. nih.gov
The mechanistic understanding of this process is centered on the semiconductor-like electronic properties of these tungsten compounds. researchgate.netbohrium.com When a tungsten-based photocatalyst, such as a polyoxometalate, is irradiated with light energy equal to or greater than its band gap, an electron is excited from the valence band to the conduction band. bohrium.com This process generates a positively charged "hole" in the valence band and a free electron in the conduction band. mdpi.com
These electron-hole pairs are powerful redox agents. The highly oxidizing holes can react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst's surface to generate hydroxyl radicals (•OH). researchgate.netmdpi.com These radicals are extremely reactive and non-selective, capable of breaking down a wide range of persistent organic pollutants, such as dyes, pesticides, and phenolic compounds, into simpler, less harmful substances like carbon dioxide and water. researchgate.netnih.gov The electrons, in turn, can react with dissolved oxygen to produce superoxide (B77818) radicals (•O₂⁻), which also contribute to the degradation process. mdpi.com The high efficiency of tungsten-based catalysts stems from their structural stability and unique photo/electric properties. mdpi.comresearchgate.net
Table 3: Mechanistic Steps in Tungsten-Mediated Photocatalysis
| Step | Process | Key Species Involved | Outcome |
|---|---|---|---|
| 1. Light Absorption | Photocatalyst (e.g., Polyoxotungstate) absorbs photons. | Tungsten Catalyst, Light (hν) | Generation of electron-hole pairs (e⁻/h⁺). bohrium.com |
| 2. Radical Generation | Holes and electrons react with surface-adsorbed molecules. | h⁺, e⁻, H₂O, OH⁻, O₂ | Formation of reactive oxygen species (•OH, •O₂⁻). mdpi.com |
| 3. Contaminant Oxidation | Reactive oxygen species attack pollutant molecules. | •OH, Organic Pollutant | Degradation of the contaminant. researchgate.net |
| 4. Mineralization | Complete breakdown of the organic pollutant. | Intermediate products | Conversion to CO₂, H₂O, and mineral acids. nih.gov |
Analytical Methodologies for Detecting and Quantifying this compound in Complex Environmental Matrices
The detection and quantification of tungsten species like this compound in complex environmental matrices such as soil and water require sophisticated analytical methodologies. A primary challenge is distinguishing between the different forms of tungsten (speciation analysis) rather than just measuring the total elemental concentration.
For determining the total tungsten concentration, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the method of choice due to its high sensitivity and low detection limits, which can be below 1 μg/L. A related technique, ICP-Optical Emission Spectrometry (ICP-OES), is also used.
Speciation analysis necessitates a separation step prior to detection. Hyphenated techniques, which couple a separation method with a sensitive detector, are essential.
Size Exclusion Chromatography (SEC) coupled with ICP-MS (SEC-ICP-MS) is a powerful tool used to separate tungsten species based on their molecular size. This allows for the distinct quantification of monomeric species (like tungstate and this compound) and various larger polymeric species.
High-Performance Liquid Chromatography (HPLC) , particularly ion chromatography, can also be coupled with ICP-MS to separate different anionic forms of tungsten. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) is used to identify the specific chemical composition and structure of the tungsten polymers present in a sample.
Sample preparation for these analyses is critical and often involves steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to pre-concentrate the analytes and remove interfering components from the matrix. nih.gov
Table 4: Summary of Analytical Methodologies for Tungsten in Environmental Samples
| Technique | Principle | Application | Reference |
|---|---|---|---|
| ICP-MS | Ionization of sample in plasma followed by mass-to-charge ratio separation. | Quantification of total tungsten concentration with high sensitivity. | |
| SEC-ICP-MS | Separation by molecular size followed by elemental detection. | Separates and quantifies monomeric vs. polymeric tungsten species. | |
| HPLC-ICP-MS | Chromatographic separation based on affinity followed by elemental detection. | Separation and quantification of different anionic tungsten species. | nih.gov |
| ESI-MS | Soft ionization of molecules from a liquid phase for mass analysis. | Identification of the specific chemical formulas of polytungstates. |
Future Directions and Emerging Research Avenues
Development of Novel Computational Methodologies for Hydrogentungstate Systems
The intricate electronic structure and dynamic behavior of this compound in various chemical environments present considerable challenges for theoretical modeling. To address this, researchers are actively developing and applying novel computational methodologies to achieve a more accurate and predictive understanding of these systems.
A key area of progress is the application of Density Functional Theory (DFT) to investigate the intrinsic material parameters of tungsten-based systems. escholarship.org These calculations, which are based on the electronic configuration of the system, provide fundamental insights that can be used in higher-level models. For complex systems like polyoxometalates, which are large anionic clusters that can be formed from this compound precursors, computational chemistry has become an indispensable tool. researchgate.net Techniques ranging from Hartree-Fock calculations to more advanced DFT-based studies and molecular dynamics simulations are being employed to understand the electronic structure, formation, and properties of these complex anions in liquid media. researchgate.net
The development of more sophisticated computational strategies is crucial for modeling organometallic systems involving tungsten, enabling the prediction of reaction mechanisms, electronic structures, and thermodynamic properties. researchgate.net These advancements facilitate the rational design of new catalysts and materials. As computational power increases, so does the ability to model increasingly complex this compound systems with higher accuracy, paving the way for in-silico design of materials with tailored properties.
Table 1: Computational Methods in this compound Research
| Computational Method | Application in this compound Systems | Key Insights |
| Density Functional Theory (DFT) | Calculation of electronic structure and intrinsic material parameters. | Understanding of bonding, stability, and reactivity of this compound species. |
| Molecular Dynamics (MD) | Simulation of the dynamic behavior of this compound in solution. | Insights into solvation, diffusion, and self-assembly processes. |
| Hartree-Fock (HF) | Early ab initio calculations on polyoxometalate systems. | Foundational understanding of electronic structure in complex tungstate (B81510) clusters. |
Exploration of this compound in Quantum Chemistry and Novel Catalyst Design
Quantum chemistry plays a pivotal role in elucidating the catalytic activity of this compound and in the design of novel catalysts. researchgate.net By providing a fundamental understanding of matter at the subatomic level, quantum chemical methods allow for the prediction of molecular properties and reaction pathways. rsc.org
A significant focus of current research is on tungsten-based nanocatalysts, including single-atom catalysts where individual tungsten atoms act as the active sites. mdpi.com DFT calculations are instrumental in this area, for example, in determining the Gibbs free energy of hydrogen adsorption (ΔGH) on a catalyst surface, a key descriptor of its activity for the hydrogen evolution reaction (HER). mdpi.com Theoretical calculations have shown that single tungsten atoms supported on nitrogen-doped carbon can exhibit ΔGH values close to the ideal value of 0 eV, indicating high potential catalytic activity. mdpi.com
Quantum chemical studies also guide the design of catalysts for a wide range of environmental applications. mdpi.com For instance, understanding the acidic properties of tungsten oxides, which can be formed from this compound, is crucial for their use as solid acid catalysts. mdpi.com Quantum chemistry, in conjunction with solid-state NMR, has been used to characterize the surface acidic sites in silica-supported tungsten oxide catalysts. mdpi.com Furthermore, theoretical studies are exploring the mechanisms of reactions such as the conversion of ethanol (B145695) on cyclic (WO₃)₃ clusters. mdpi.com The synergy between quantum chemical predictions and experimental work is accelerating the discovery of new and more efficient this compound-based catalysts.
Advanced In Situ Spectroscopic Probes for Real-Time this compound Dynamics
To bridge the gap between theoretical models and real-world applications, it is essential to study the behavior of this compound under actual reaction conditions. Advanced in situ spectroscopic techniques are powerful tools for probing the dynamics of catalytic reactions in real-time. youtube.com These methods allow for the identification of reaction intermediates and the elucidation of reaction mechanisms by observing the catalyst at work.
In situ Raman spectroscopy is a valuable technique for studying this compound systems. It has been used to characterize solutions at temperatures up to 300 °C under controlled redox conditions, providing insights into the distribution of dissolved species without the artifacts that can be introduced by quenching the system to room temperature. geochemicalperspectivesletters.org This is particularly important for understanding the behavior of tungstate species in hydrothermal processes.
Infrared (IR) spectroscopy is another key in situ probe. Techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) and Infrared Reflection Absorption Spectroscopy (IRAS) are used to study the dynamics and activation of small molecules on both model and real catalysts. researchgate.net For instance, in situ DRIFTS and X-ray Absorption Near Edge Structure (XANES) analyses have been combined to investigate the role of water in promoting the redox cycle of active metal ions in catalysts during selective catalytic reduction of NOx. rsc.org Such studies provide a detailed picture of the catalytic cycle and the role of different components in the reaction mixture. The application of these advanced spectroscopic techniques to this compound systems is crucial for understanding their dynamic behavior in catalysis and for the rational design of improved catalytic processes.
Understanding Multi-Scale Phenomena Involving this compound in Complex Reaction Networks
For example, DFT can be used to determine the fundamental parameters of the interaction of oxygen with tungsten surfaces, which can then be used in numerical models to predict the growth of oxide scales at high temperatures. escholarship.org This type of multi-scale approach is essential for understanding and predicting the behavior of tungsten-based materials in various applications.
In the context of complex biochemical reaction networks, stochastic models are often necessary to capture the behavior of systems with species present in widely varying concentrations. arxiv.orgresearchgate.net Asymptotic analysis of these models can lead to a more coherent understanding of the system's dynamics across different time scales. arxiv.orgresearchgate.net While not yet extensively applied to this compound systems, these multi-scale modeling approaches hold great promise for understanding the role of this compound in complex reaction networks, such as those found in biomass conversion or electrocatalysis. By bridging the scales from the molecular to the reactor level, multi-scale modeling can provide a more holistic view of the system and guide the optimization of industrial processes.
Q & A
Q. How should conflicting results in this compound’s ion-exchange capacity be addressed in meta-analyses?
- Methodological Answer : Systematically aggregate datasets from peer-reviewed studies using PRISMA guidelines. Apply random-effects models to account for heterogeneity in experimental conditions (e.g., pH, counterion type). Disclose funding sources to mitigate bias .
Experimental Design & Validation
Q. What controls are essential for validating this compound’s photocatalytic efficiency?
Q. How can researchers design robust aging studies for this compound under environmental conditions?
- Methodological Answer : Use climate chambers to simulate temperature/humidity cycles (e.g., 25–60°C, 30–90% RH). Monitor phase stability via in situ XRD and surface hydroxylation via XPS. Apply Arrhenius modeling to extrapolate long-term degradation .
Cross-Disciplinary Applications
Q. What interdisciplinary approaches enhance this compound’s utility in energy storage systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
